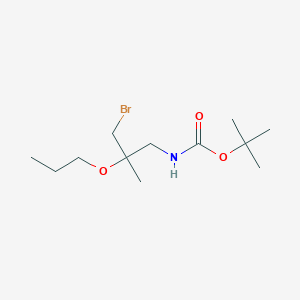

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate

Description

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is a carbamate-protected amine derivative characterized by a tert-butyloxycarbonyl (Boc) group, a bromine atom, and a propoxy substituent on a branched propyl chain. The Boc group serves as a protective moiety for amines, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula |

C12H24BrNO3 |

|---|---|

Molecular Weight |

310.23 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate |

InChI |

InChI=1S/C12H24BrNO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15) |

InChI Key |

HASZKQWGHYJCHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(CNC(=O)OC(C)(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves two key steps:

- Step 1: Formation of the carbamate protecting group — introduction of the tert-butyl carbamate moiety typically via reaction of an amine precursor with di-tert-butyl dicarbonate (Boc2O).

- Step 2: Introduction of the bromo substituent and the propoxy functionality — achieved through selective bromination and etherification reactions on the propyl backbone.

Specific Preparation Routes

Synthesis of tert-Butyl 3-bromopropylcarbamate (Related Intermediate)

- Starting materials: 3-Bromopropylamine hydrobromide and di-tert-butyl dicarbonate.

- Reaction conditions: The amine salt is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran (THF).

- Outcome: Formation of tert-butyl 3-bromopropylcarbamate with typical yields above 90%.

- Notes: This intermediate is a key building block for further functionalization to obtain the target compound.

Introduction of the 2-methyl-2-propoxy group

- This step involves the alkylation or etherification of the carbamate intermediate with a suitable methylated propanol derivative.

- Typical reagents: 2-methyl-2-propoxy substituents can be introduced via nucleophilic substitution using alkyl halides or via Williamson ether synthesis.

- Conditions: Aprotic polar solvents such as acetonitrile or THF, with bases like potassium tert-butoxide, at temperatures ranging from 15 to 90 °C.

- Reaction time: Typically 0.5 to 2 hours for completion.

Bromination of tert-Butyl alcohol derivative to bromoalkyl carbamate

- Bromination of tert-butyl alcohol derivatives to form bromoalkyl carbamates can be performed using hydrobromic acid and concentrated sulfuric acid.

- Microchannel reactor technology has been reported to enhance the selectivity and conversion rates significantly.

- Reaction parameters: Molar ratios of tert-butanol:hydrobromic acid:concentrated sulfuric acid are optimized (e.g., 1:1.2:0.4 to 1:2:1), temperatures between 50-60 °C, and residence times less than 1 minute in continuous flow setups.

- Results: Conversion rates of tert-butanol up to 97% and bromide selectivity up to 97.7% have been documented.

Representative Data Table for Preparation Parameters

| Step | Reactants / Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Bromopropylamine hydrobromide + Boc2O + Base | DCM or THF | 0-25 | 1-3 | >90 | Carbamate formation |

| 2 | Carbamate intermediate + 2-methyl-2-propoxy alkyl halide + Base | Acetonitrile or THF | 15-90 | 0.5-2 | 80-95 | Etherification / alkylation |

| 3 | tert-Butanol + HBr + H2SO4 (microreactor) | N/A (flow system) | 50-60 | <0.1 | 95-97 | Bromination with high selectivity |

Detailed Research Findings and Notes

- Microreactor technology offers improved control over reaction parameters, enhancing selectivity and yield of brominated intermediates, which are crucial for the final compound synthesis.

- The carbamate protecting group is stable under the bromination conditions, allowing for sequential functionalization without deprotection.

- The choice of base and solvent in the alkylation step significantly influences the reaction efficiency and purity of the product.

- Purification typically involves extraction, neutralization, and chromatographic techniques to isolate the pure carbamate derivative.

- The synthetic route is adaptable for scale-up due to the use of continuous flow microreactors and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted carbamates with various functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of dehalogenated carbamates or amines.

Scientific Research Applications

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and polymers, where it serves as a building block for various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate involves the formation of a covalent bond with target molecules through its carbamate group. This interaction can inhibit the activity of enzymes by modifying their active sites or altering their conformation. The bromine atom in the compound also allows for selective reactivity, enabling targeted modifications in complex biological systems.

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Structural and Functional Differences

Bromoalkyl Chain Length and Position: The target compound features a bromine on a branched propyl chain, whereas tert-Butyl N-(6-bromohexyl)carbamate has a linear hexyl chain. The longer chain in the latter may enhance lipophilicity, favoring membrane permeability in bioactive molecules. tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate shares the bromine and methyl groups but substitutes propoxy with methoxy.

Reactive Functional Groups :

- The methacrylamide group in tert-Butyl N-(3-methacrylamidopropyl)carbamate enables radical polymerization, making it suitable for creating polymeric drug carriers or functional materials.

- The boronate ester in tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate is critical for Suzuki-Miyaura couplings, a cornerstone in medicinal chemistry for constructing biaryl motifs.

Polarity and Solubility :

Stability and Handling

- The trifluoro-hydroxy derivative is stored at room temperature, indicating stability under standard conditions.

Biological Activity

Tert-butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is a carbamate derivative that has garnered attention due to its diverse biological activities. This compound features a tert-butyl group, a bromine atom, and a propoxy substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₁H₁₈BrNO₃

- Molecular Weight : Approximately 282.17 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

- Melting Point : 64 - 67°C

- Boiling Point : Around 292.9°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notable findings include:

- Antifungal Activity : The compound has shown effectiveness against Candida albicans, a common fungal pathogen.

- Antibacterial Activity : It has demonstrated activity against Escherichia coli, indicating potential as an antibacterial agent.

- Antiviral Properties : The compound has been tested against herpes simplex virus type 1, suggesting antiviral potential.

These findings highlight the compound's promise in developing new antibiotics and antiviral medications, especially in the face of rising antibiotic resistance.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial metabolism or replication. Understanding these interactions could provide insights into optimizing its therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of various carbamates, including this compound. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Herpes Simplex Virus Type 1 | 50 µg/mL |

These results suggest that the compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was performed to analyze how modifications to the molecular structure affect biological activity. The study revealed that:

- The presence of the bromine atom significantly enhances antibacterial activity.

- Modifications to the propoxy group can alter solubility and bioavailability.

This information is crucial for guiding future synthetic efforts aimed at improving efficacy and reducing toxicity.

Applications in Drug Development

The unique properties of this compound position it as a valuable candidate for drug development. Its ability to modulate biological pathways suggests potential applications in:

- Antibiotic Development : Targeting resistant bacterial strains.

- Antiviral Therapies : Developing treatments for viral infections.

Ongoing research is focused on elucidating its interactions with biological targets to optimize its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.